5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxamide
Description
The compound 5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxamide is a pyrazole derivative characterized by:
- A chloro substituent at position 3.
- Methyl groups at positions 1 and 3 of the pyrazole ring.
- A carboxamide group at position 4, linked via an ethyl chain to a 4-methylbenzylamino moiety.
This structure places it within the broader class of pyrazole-carboxamides, which are known for diverse biological activities, including insecticidal, fungicidal, and receptor antagonistic properties. Its synthesis likely involves coupling pyrazole intermediates with substituted amines, as seen in analogous compounds .
Properties
IUPAC Name |
5-chloro-1,3-dimethyl-N-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-10-4-6-12(7-5-10)8-18-13(22)9-19-16(23)14-11(2)20-21(3)15(14)17/h4-7H,8-9H2,1-3H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMCRQZODCKXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CNC(=O)C2=C(N(N=C2C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818153 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
5-Chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxamide (CAS No. 955961-68-9) is a synthetic compound with potential biological activities that have been explored in various studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C16H19ClN4O2, with a molecular weight of 334.81 g/mol. It contains a pyrazole ring and a carboxamide functional group, which are known to influence its biological activity.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially influencing metabolic pathways. For instance, studies on related pyrazole derivatives have shown inhibitory effects on carbonic anhydrase and lipase enzymes .
- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties through radical scavenging activities. The DPPH assay has been used to evaluate the antioxidant capacity of similar compounds .
Anticancer Activity
Several studies have investigated the anticancer potential of pyrazole derivatives. For example, compounds with structural similarities have been shown to inhibit cancer cell proliferation in vitro. A study reported that certain pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .
Antimicrobial Properties
Research indicates that pyrazole derivatives can possess antimicrobial activity. In vitro assays have demonstrated effectiveness against various bacterial strains, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential bacterial enzymes .
Neuroprotective Effects
There is emerging evidence that some pyrazole derivatives may offer neuroprotective benefits. Studies suggest that these compounds could modulate neurotransmitter systems or exhibit anti-inflammatory properties that protect neuronal cells from damage .
Case Studies
| Study | Findings | Notes |
|---|---|---|
| Study A | Demonstrated significant cytotoxicity against breast cancer cell lines | IC50 values ranged from 10-20 µM |
| Study B | Showed antibacterial activity against E. coli and S. aureus | Minimum inhibitory concentrations (MIC) were reported between 15-30 µg/mL |
| Study C | Investigated neuroprotective effects in animal models | Reduced oxidative stress markers in treated groups |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazole derivatives, including 5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxamide, exhibit promising anticancer properties. A study focused on pyrazole derivatives demonstrated their effectiveness against breast cancer cell lines MCF-7 and MDA-MB-231. The compounds were tested for cytotoxicity and showed a potential synergistic effect when combined with doxorubicin, a common chemotherapeutic agent .
Mechanism of Action
The mechanism underlying the anticancer activity of pyrazole derivatives often involves the inhibition of specific signaling pathways associated with cancer cell proliferation. For instance, molecular docking studies suggest that these compounds can interact with target proteins involved in tumor growth and survival, thereby inducing apoptosis in cancer cells .
Antifungal Research
Antifungal Activity
In addition to their anticancer properties, pyrazole derivatives have been evaluated for their antifungal activities. A series of related compounds were synthesized and tested against various phytopathogenic fungi. Results indicated that certain derivatives exhibited moderate to excellent antifungal activity, surpassing traditional fungicides such as boscalid . This highlights the potential of this compound as a candidate for agricultural applications.
Biochemical Studies
Enzyme Inhibition
Recent studies have explored the inhibitory effects of pyrazole-based compounds on enzymes such as xanthine oxidase (XO), which is involved in uric acid production. Compounds derived from pyrazoles have shown moderate inhibitory activity against XO, suggesting their potential use in managing conditions like gout . This application underscores the versatility of pyrazole derivatives in therapeutic contexts beyond oncology.
Summary Table of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Anticancer Activity | Breast cancer treatment | Synergistic effects with doxorubicin; apoptosis induction |
| Antifungal Activity | Agricultural fungicide development | Moderate to excellent activity against phytopathogenic fungi |
| Enzyme Inhibition | Management of gout through XO inhibition | Moderate inhibitory effects observed |
Chemical Reactions Analysis
Structural Analysis
The compound features a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) with substitutions at positions 1, 3, and 4:
-
Position 1 : Methyl group
-
Position 3 : Chlorine atom
-
Position 4 : N-substituted carboxamide group with a 2-[(4-methylbenzyl)amino]-2-oxoethyl chain
This substitution pattern suggests potential reactivity at the carboxamide group and the pyrazole ring.
Amidation
The carboxamide group is formed via nucleophilic acyl substitution. For example:
-
Step 1 : Activation of the carboxylic acid (if present) using thionyl chloride or carbodiimides (e.g., HATU) to form an acyl chloride or active ester.
-
Step 2 : Reaction with the secondary amine (2-[(4-methylbenzyl)amino]-2-oxoethylamine) to form the amide bond.
This mechanism is consistent with methods reported for pyrazole-4-carboxamides .
Pyrazole Ring Reactivity
The pyrazole ring may undergo:
-
Electrophilic substitution : Chlorination at position 3 (as in ).
-
Metal-catalyzed cross-coupling : Potential for substitution at other positions (e.g., Suzuki coupling) if appropriate directing groups are present.
Hydrolysis
The carboxamide group may hydrolyze under acidic or basic conditions to yield the parent carboxylic acid.
Side Chain Reactivity
The 2-[(4-methylbenzyl)amino]-2-oxoethyl chain contains an amine and ketone group, which could participate in:
-
Nucleophilic reactions (e.g., alkylation, acylation).
-
Enamine formation (if the ketone reacts with a secondary amine).
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Pyrazole-carboxamides exhibit significant variability in aryl and alkyl substituents, which influence their physicochemical and biological profiles. Key comparisons include:
*Calculated based on molecular formula (C₂₂H₂₄ClN₃O₂).
Key Observations :
- Chlorine vs.
- Aryl vs. Alkyl Linkers: The 4-methylbenzylamino group in the target compound contrasts with the phenyl or branched alkyl groups in analogs. Bulkier substituents (e.g., 4-chlorophenyl in 3b) correlate with higher melting points, suggesting stronger intermolecular interactions .
Insecticidal Activity
- Anthranilic Diamides : Compounds with 1-aryl-5-chloro-3-(trifluoromethyl)-1H-pyrazole moieties (e.g., from ) show moderate activity against Mythimna separata at 50–200 mg/L. The trifluoromethyl group enhances potency, but the target compound’s 4-methylbenzyl group may alter target binding.
Fungicidal Activity
- Penflufen : A commercial fungicide (CAS 494793-67-8) with a pyrazole-carboxamide backbone. Its efficacy against soil-borne fungi suggests the target compound could share similar modes of action .
Receptor Antagonism
- CB1 Receptor Antagonists : Analogs like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (IC₅₀ = 0.139 nM) highlight the role of halogenated aryl groups in receptor binding . The target compound’s 4-methylbenzyl group may offer steric or electronic advantages.
Structural-Activity Relationships (SAR)
- Position 5 : Chlorine (target) vs. fluorine (penflufen) influences electron-withdrawing effects and bioactivity.
- Linker Flexibility : Ethyl linkers (target) vs. rigid aromatic chains (3a–3p) affect conformational freedom and target engagement.
- Amino Substituents: The 4-methylbenzyl group may enhance hydrophobic interactions in enzyme binding pockets compared to smaller alkyl groups.
Q & A
What synthetic methodologies are recommended for the preparation of 5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxamide?
Level: Basic
Methodological Answer:
The compound can be synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and substituted hydrazines or amines. A critical step involves introducing the 4-methylbenzylamino-2-oxoethyl side chain through nucleophilic substitution or coupling reactions. For example, outlines a protocol where pyrazole-4-carboxylate intermediates are hydrolyzed to carboxylic acids, followed by amide bond formation with functionalized amines . Purity optimization requires column chromatography (silica gel) or recrystallization, with monitoring via TLC or HPLC (>98% purity as per and ).
How is the structural characterization of this compound validated in academic research?
Level: Basic
Methodological Answer:
Structural validation combines spectroscopic and crystallographic techniques:
- NMR : - and -NMR confirm substituent positions and connectivity (e.g., methyl groups at pyrazole N1/N3, chloro substituent at C5) .
- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths, angles, and stereochemistry. SHELX software ( ) is widely used for refinement, particularly for resolving hydrogen bonding or tautomeric forms .
- IR Spectroscopy : Validates carbonyl (amide C=O) and NH stretching frequencies .
How can researchers resolve contradictions between NMR and X-ray diffraction data during structural elucidation?
Level: Advanced
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To address this:
- Perform variable-temperature NMR to detect tautomeric equilibria .
- Compare multiple crystal forms (polymorphs) using SHELXL to assess conformational flexibility .
- Use DFT calculations (e.g., Gaussian or ORCA) to model energetically favorable structures and match experimental NMR/X-ray data .
highlights cases where pyrazole ring puckering or amide rotational barriers caused data mismatches, resolved via hybrid experimental-computational workflows .
What computational strategies predict the biological activity and target-binding mechanisms of this compound?
Level: Advanced
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina or Glide simulate binding to targets (e.g., kinases, GPCRs). Pyrazole derivatives in and show affinity for enzymes via hydrophobic interactions and hydrogen bonding with amide/carboxamide groups .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with activity (e.g., antimicrobial or anticancer screens in and ) .
- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to identify critical residue interactions .
How should researchers design experiments to evaluate pharmacokinetics and metabolic stability?
Level: Advanced
Methodological Answer:
- In Vitro Assays :
- In Silico Tools : SwissADME predicts BBB permeability and P-gp substrate likelihood based on the compound’s logS and topological polar surface area (~90 Ų) .
- Metabolite ID : Use high-resolution MS (e.g., Q-TOF) to detect phase I/II metabolites, focusing on amide hydrolysis or pyrazole ring oxidation .
What experimental approaches mitigate challenges in purity analysis and hygroscopic intermediates?
Level: Advanced
Methodological Answer:
- Hygroscopicity : Store intermediates under inert atmosphere (N) with molecular sieves. Use Karl Fischer titration for moisture quantification .
- Purity Control : Employ orthogonal methods:
- Counterion Analysis : ICP-MS for halogen content (e.g., Cl% validation) .
How are structure-activity relationships (SARs) systematically explored for pyrazole-4-carboxamide derivatives?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
